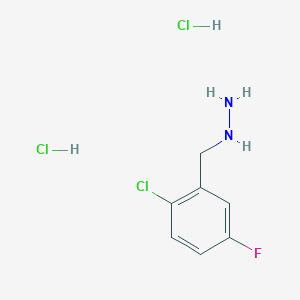

(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-氯-5-氟苄基)肼二盐酸盐是一种化学化合物,分子式为C7H10Cl3FN2,分子量为247.53 g/mol。它以其独特的化学性质而闻名,并被用于各种科学研究应用。

准备方法

合成路线和反应条件

(2-氯-5-氟苄基)肼二盐酸盐的合成通常涉及(2-氯-5-氟苄基)肼与盐酸反应生成二盐酸盐。反应条件通常需要控制温度和特定溶剂以确保产物的纯度和产量。

工业生产方法

(2-氯-5-氟苄基)肼二盐酸盐的工业生产涉及使用优化反应条件进行大规模合成,以最大限度地提高产量并最小化杂质。这通常包括使用自动化反应器和连续流动系统以确保一致的质量。

化学反应分析

反应类型

(2-氯-5-氟苄基)肼二盐酸盐会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物。

还原: 它可以被还原形成肼衍生物。

取代: 氯和氟原子可以在特定条件下被其他官能团取代。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和用于取代反应的亲核试剂。这些反应通常需要控制温度和pH值才能有效进行。

主要形成的产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生氧化物,而取代反应可以产生各种取代的苄基衍生物。

科学研究应用

(2-氯-5-氟苄基)肼二盐酸盐被用于各种科学研究领域,包括:

化学: 作为有机合成中的试剂,以及作为更复杂分子的构建单元。

生物学: 在涉及酶抑制和蛋白质相互作用的研究中。

工业: 用于生产特种化学品和材料。

作用机制

(2-氯-5-氟苄基)肼二盐酸盐的作用机制涉及它与酶和蛋白质等分子靶标的相互作用。该化合物可以通过结合到酶的活性位点来抑制特定的酶,从而影响生化途径。确切的途径和分子靶标取决于具体的应用和使用环境。

相似化合物的比较

类似化合物

- (2-氯-5-氟苯基)甲基肼

- (5-氯-2-氟苄基)肼盐酸盐

独特性

(2-氯-5-氟苄基)肼二盐酸盐的独特性在于它在苄基环上的特定取代模式,这赋予了它独特的化学和生物学性质。这使得它在需要精确分子相互作用的应用中特别有用。

生物活性

(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride is an organic compound featuring a hydrazine functional group, with notable chlorine and fluorine substituents on the benzyl ring. This compound has garnered attention in various fields, including medicinal chemistry and agricultural applications, due to its potential biological activities. However, comprehensive studies detailing its biological effects remain limited.

- Molecular Formula : C₇H₈Cl₂F₂N₂

- Molecular Weight : 211.06 g/mol

- Structure : The presence of halogen atoms (chlorine and fluorine) in the structure enhances its chemical reactivity and solubility, making it suitable for various applications in research and industry .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is still sparse.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | Moderate activity |

| Candida albicans | Limited activity |

The compound's structural features may contribute to its ability to disrupt microbial cell functions, though further investigations are required to elucidate the exact mechanisms involved .

Anticancer Potential

Emerging studies have suggested that this compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 18.36 |

| HL-60 (leukemia) | 16.50 |

| NALM-6 (leukemia) | 19.00 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of cell cycle progression .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with key cellular targets involved in proliferation and survival pathways, leading to cell death in malignant cells. Further studies utilizing molecular docking and biochemical assays are necessary to clarify these interactions .

Case Studies

- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of several hydrazine derivatives, including this compound, against common pathogens. Results indicated varying degrees of inhibition, warranting further exploration into structure-activity relationships.

- Cytotoxicity Assessment : In a recent experiment involving multiple cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.

属性

分子式 |

C7H10Cl3FN2 |

|---|---|

分子量 |

247.5 g/mol |

IUPAC 名称 |

(2-chloro-5-fluorophenyl)methylhydrazine;dihydrochloride |

InChI |

InChI=1S/C7H8ClFN2.2ClH/c8-7-2-1-6(9)3-5(7)4-11-10;;/h1-3,11H,4,10H2;2*1H |

InChI 键 |

AYMLFFSVLRJELC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1F)CNN)Cl.Cl.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。